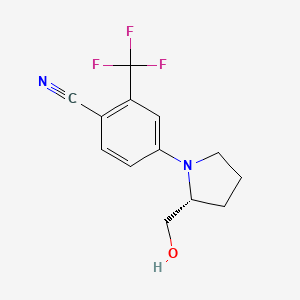
Vinorelbine N-Methiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vinorelbine is a semi-synthetic Vinca alkaloid used in the treatment of several types of malignancies, including breast cancer and non-small cell lung cancer . It is believed to work by disrupting the normal function of microtubules and thereby stopping cell division .
Synthesis Analysis
Vinorelbine is loaded on the surface of iron oxide nanoparticles produced by a solvothermal technique after coating with polydopamine (PDA) with varying weight ratios as a result of dopamine polymerisation and covalent bonding of thiol-polyethylene glycol (SH-PEG) . The study demonstrates a significantly higher drug loading efficiency of 98%, indicating the superior efficacy of the synthesis method .Molecular Structure Analysis
Vinorelbine is a vinca alkaloid in which the catharanthine component is the target of structural modification . A chemical modification of the catharanthine ring of vinblastine, converting it from a nine-membered ring to an eight-membered ring, generates vinorelbine .Chemical Reactions Analysis
Vinorelbine is incorporated at high quantities and within the interface between the core and palisade sections of the micelles . The incorporation ratio of the drug within sterically stabilized micelles increased as the total amount of the drug in the system increased .Physical And Chemical Properties Analysis
Vinorelbine exhibits increased lipophilicity and membrane permeability compared with other compounds in the Vinca alkaloid family . The VNB/PDA/Fe3O4 nanoparticles have a saturation magnetisation value of 60.40 emu/g in vibrating sample magnetometry .Mecanismo De Acción
Safety and Hazards
Vinorelbine may cause serious side effects such as severe constipation, stomach pain, bloody or black stools, numbness, tingling, muscle weakness, new or worsening cough, wheezing, chest tightness, trouble breathing, dark urine, jaundice (yellowing of the skin or eyes), pain, burning, irritation, or skin changes where the injection was given . For patients with severe liver dysfunction (bilirubin >3.0 mg/dL), vinorelbine doses ≥7.5 mg/m2 are poorly tolerated .
Direcciones Futuras
Future directions for vinorelbine in the treatment of NSCLC are likely to be directed toward combination trials with other agents active in NSCLC . Current phase I-II trials, for example, combine vinorelbine with cisplatin, 5-fluorouracil/leucovorin, mitomycin-C, ifosfamide, carboplatin, and paclitaxel .
Propiedades
Número CAS |
89368-96-7 |
|---|---|
Nombre del producto |
Vinorelbine N-Methiodide |
Fórmula molecular |
C₄₆H₅₇IN₄O₈ |
Peso molecular |
920.87 |
Sinónimos |
(2R,6R,8S)-8-[(2β,3β,4β,5α,12R,19α)-4-(Acetyloxy)-6,7-didehydro-3-hydroxy-16-methoxy-3-(methoxycarbonyl)-1-methylaspidospermidin-15-yl]-4-ethyl-1,3,6,7,8,9-hexahydro-2-methyl-2,6-methano-2H-azecino[4,3-b]indolium Iodide; [2R-(2R*,6R*,8S*)]-8-[(2β,3β, |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3,5-Bis(4-formylphenyl)-1,3,5-triazinan-1-yl]benzaldehyde](/img/structure/B1145111.png)
